BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: (S)-1-(3-Chlorophenyl)propan-
1-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-1-ol
CAS No.: 32019-30-0
Cat. No.: B1352720

Get Quote

CAS Number: 172748-80-0 Stereochemistry: (S)-Enantiomer Class: Chiral Benzylic Alcohol /
Pharmaceutical Intermediate

Executive Summary

(S)-1-(3-Chlorophenyl)propan-1-ol is a high-value chiral building block used primarily in the
synthesis of central nervous system (CNS) active agents. As an enantiomerically pure benzylic
alcohol, it serves as a critical scaffold for introducing chirality into drug candidates via
nucleophilic substitution or reductive amination pathways. This guide details its
physicochemical profile, asymmetric synthesis methodologies, and quality control protocols.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification

172748-80-0 (S-isomer) (Racemic: 18776-12-0;

CAS Number R-isomer: 112777-67-0)

IUPAC Name (1S)-1-(3-chlorophenyl)propan-1-ol
(S)-

Synonyms -Ethyl-3-chlorobenzyl alcohol; (S)-(-)-1-(3-
Chlorophenyl)-1-propanol
C

Molecular Formula H
ClO

Molecular Weight 170.64 g/mol

Appearance Colorless to pale yellow viscous liquid

Boiling Point ~125-130 °C at 10 mmHg (Predicted)

] ] negative (-) (in MeOH or CHCI
Optical Rotation

)

Solubilit Soluble in methanol, ethanol, dichloromethane,
olubility _ _
ethyl acetate; sparingly soluble in water.

Structural Analysis

The compound features a stereogenic center at the benzylic position, flanked by a 3-
chlorophenyl ring and an ethyl group. The (S)-configuration is critical for biological activity in
downstream targets, as the spatial arrangement of the lipophilic chlorophenyl group often
dictates receptor binding affinity.

Synthesis & Manufacturing Methodologies

High enantiomeric excess (ee) is the primary critical quality attribute (CQA) for this
intermediate. Two dominant pathways exist. Chemocatalytic Asymmetric Reduction and
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Biocatalytic Resolution.

Pathway A: Corey-Bakshi-Shibata (CBS) Reduction

The most scalable chemical route involves the enantioselective reduction of the prochiral
ketone, 3-chloropropiophenone, using a chiral oxazaborolidine catalyst.

Precursor: 1-(3-chlorophenyl)propan-1-one (CAS 34841-35-5).

o Catalyst: (S)-Me-CBS (derived from L-proline). Note: The stereochemical outcome depends
on the relative size of the ketone substituents. For propiophenones, the "Large" group is the
aryl ring and the "Small" group is the ethyl chain. Rigorous screening of the catalyst
enantiomer is required to confirm the (S)-alcohol product.

e Hydride Source: Borane-THF or Borane-DMS complex.

e Mechanism: The boron atom coordinates with the ketone oxygen, activating it for hydride
transfer from the borane via a six-membered transition state.

Pathway B: Biocatalytic Reduction

Enzymatic routes offer milder conditions and often higher stereoselectivity (>99% ee).
» Biocatalyst: Whole cells of Candida utilis or recombinant Alcohol Dehydrogenases (ADHSs).

o Cofactor Regeneration: Requires NADPH/NADH recycling system (e.g., glucose
dehydrogenase/glucose).

o Advantages: Green chemistry compliance, ambient temperature operation.

Synthesis Workflow Diagram

Chemocatalysis Stereoselective
Route A (CBS Reduction) Hydride Transfer

/ Borane / Chiral Catalyst \
3-Chloropropiophenone . (S)-1-(3-Chlorophenyl)propan-1-ol
(Prochiral Ketone) Route B Enzyme.itlc (>98% ee)
\ Biocatalysis Reduction
(ADH / Candida utilis)

NADH Recycling
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Click to download full resolution via product page
Figure 1: Dual pathways for the asymmetric synthesis of (S)-1-(3-chlorophenyl)propan-1-ol.

Analytical Characterization & Quality Control

Validating the identity and purity of the (S)-enantiomer requires orthogonal analytical methods.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is achieved using polysaccharide-based chiral
stationary phases (CSPs).

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

Detection: UV at 220 nm or 254 nm.

Elution Order: Must be determined experimentally using a racemic standard. Typically, the
(S)-isomer elutes first or second depending on the specific CSP interaction with the 3-chloro
substituent.

NMR Spectroscopy

e HNMR (400 MHz, CDCI
):
7.35 (s, 1H), 7.25 (m, 3H), 4.58 (t, 1H, CH-OH), 1.75 (m, 2H, CH
), 0.92 (t, 3H, CH
).
o Chiral Shift Reagent: Addition of Eu(hfc)

can split the methyl triplet into two distinct signals, allowing for rapid ee estimation without
HPLC.
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Applications in Drug Development[3]

(S)-1-(3-Chlorophenyl)propan-1-ol serves as a "chiral pool" molecule for generating complex
pharmacophores.

Mechanism of Derivatization

The hydroxyl group is rarely the final functionality. It is typically converted into an amine or
ether while preserving or inverting the stereocenter.

o Chiral Amines (Inversion): Activation of the alcohol (Mesylate/Tosylate) followed by S

2 displacement with an amine or azide leads to the (R)-amine product (Walden inversion).

o Chiral Ethers (Retention): Alkylation under basic conditions (Williamson ether synthesis)
retains the (S)-configuration.

Therapeutic Relevance

This motif is structurally homologous to intermediates used in:
o Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogs of venlafaxine or duloxetine.

» NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common, but 3-
chlorophenyl analogs are explored for optimized metabolic stability and lipophilicity.

Safety & Handling

e GHS Classification: Warning.
e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
e Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the
ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by
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» To cite this document: BenchChem. [Technical Guide: (S)-1-(3-Chlorophenyl)propan-1-ol].
BenchChem, [2026]. [Online PDF]. Available at:
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propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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